molecular formula C16H18S2 B13777588 Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl CAS No. 65087-15-2

Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl

Cat. No.: B13777588
CAS No.: 65087-15-2
M. Wt: 274.4 g/mol
InChI Key: YASJBOGVCIGVND-UHFFFAOYSA-N
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Description

2,3-Xylyl 2,6-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two xylyl groups connected by a disulfide bond.

Chemical Reactions Analysis

Types of Reactions: 2,3-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Xylyl 2,6-xylyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Xylyl 2,6-xylyl disulfide is unique due to the specific positioning of the xylyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to other disulfides .

Properties

CAS No.

65087-15-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3

InChI Key

YASJBOGVCIGVND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C

Origin of Product

United States

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